Cas no 2803856-51-9 (tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate)

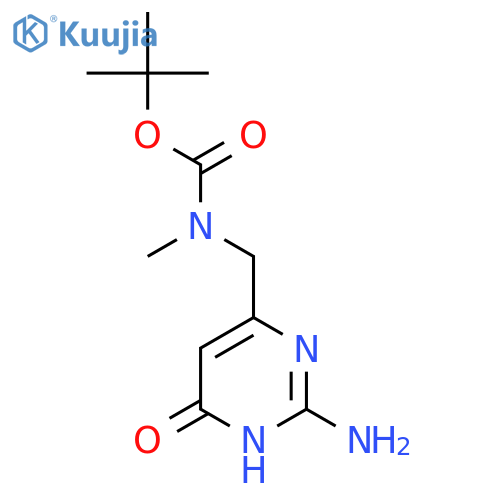

2803856-51-9 structure

商品名:tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate

tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-32615419

- tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate

- 2803856-51-9

- tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate

-

- インチ: 1S/C11H18N4O3/c1-11(2,3)18-10(17)15(4)6-7-5-8(16)14-9(12)13-7/h5H,6H2,1-4H3,(H3,12,13,14,16)

- InChIKey: OCIORLUICOCKFL-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)CC1=CC(NC(N)=N1)=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 254.13789045g/mol

- どういたいしつりょう: 254.13789045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 97Ų

tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-32615419-1.0g |

tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95.0% | 1.0g |

$986.0 | 2025-03-18 | |

| Enamine | EN300-32615419-5.0g |

tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95.0% | 5.0g |

$2858.0 | 2025-03-18 | |

| Enamine | EN300-32615419-0.05g |

tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95.0% | 0.05g |

$229.0 | 2025-03-18 | |

| Aaron | AR028NCF-500mg |

tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95% | 500mg |

$1081.00 | 2025-02-16 | |

| 1PlusChem | 1P028N43-250mg |

tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95% | 250mg |

$664.00 | 2024-05-07 | |

| Aaron | AR028NCF-100mg |

tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95% | 100mg |

$496.00 | 2025-02-16 | |

| Aaron | AR028NCF-1g |

tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95% | 1g |

$1381.00 | 2025-02-16 | |

| Aaron | AR028NCF-2.5g |

tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95% | 2.5g |

$2681.00 | 2025-02-16 | |

| 1PlusChem | 1P028N43-500mg |

tert-butylN-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95% | 500mg |

$1012.00 | 2024-05-07 | |

| Enamine | EN300-32615419-10g |

tert-butyl N-[(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-N-methylcarbamate |

2803856-51-9 | 95% | 10g |

$4236.0 | 2023-09-04 |

tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

2803856-51-9 (tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬